molecular formula C14H19NO4 B1610960 Diethyl [2-(pyridin-2-yl)ethyl]propanedioate CAS No. 84199-92-8

Diethyl [2-(pyridin-2-yl)ethyl]propanedioate

Cat. No.: B1610960
CAS No.: 84199-92-8
M. Wt: 265.3 g/mol
InChI Key: XVPMESFRZJJXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [2-(pyridin-2-yl)ethyl]propanedioate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

84199-92-8

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

diethyl 2-(2-pyridin-2-ylethyl)propanedioate

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)9-8-11-7-5-6-10-15-11/h5-7,10,12H,3-4,8-9H2,1-2H3

InChI Key

XVPMESFRZJJXGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=N1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl β-(2-pyridyl)-ethylmalonate was prepared in the manner described by V. Boekelheide and S. Rothchild, JACS, 71, 879 (1949). Briefly, diethyl malonate (375 g, 2.35 moles) was added to a solution of sodium ethoxide (23 g of sodium in 225 mL of absolute alcohol). To the boiling mixture, freshly distilled 2-vinylpyridine (106 g, 1.0 mole) in 175 mL of absolute alcohol was added slowly. After the mixture had boiled under reflux for two hours, the alcohol was removed by distillation and the residue was acidified with dilute hydrochloric acid. The unreacted malonic ester was extracted with ether, the aqueous phase was made basic with dilute sodium hydroxide, and the basic organic layer was extracted with ether. After the ethereal solution had been dried over Drierite, the ether and recovered 2-vinylpyridine (boiling point 58° C. at 16 mm) were removed in vacuo.
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
175 mL
Type
solvent
Reaction Step Two

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